molecular formula C11H15BO3 B14083100 (4-Cyclopropyl-3-(methoxymethyl)phenyl)boronic acid

(4-Cyclopropyl-3-(methoxymethyl)phenyl)boronic acid

Cat. No.: B14083100
M. Wt: 206.05 g/mol
InChI Key: YDMBCVTZGRFFDA-UHFFFAOYSA-N
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Description

(4-Cyclopropyl-3-(methoxymethyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a cyclopropyl group and a methoxymethyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclopropyl-3-(methoxymethyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 (dppf = 1,1’-bis(diphenylphosphino)ferrocene) in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Cyclopropyl-3-(methoxymethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Pd(dppf)Cl2, B2Pin2, KOAc, DMF, elevated temperatures.

    Oxidation: H2O2, NaBO3, aqueous or organic solvents.

    Substitution: Various nucleophiles, solvents like tetrahydrofuran (THF) or dichloromethane (DCM), and bases or acids as catalysts.

Major Products Formed

    Suzuki-Miyaura Coupling: Formation of biaryl compounds.

    Oxidation: Formation of phenols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(4-Cyclopropyl-3-(methoxymethyl)phenyl)boronic acid has diverse applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.

    Biology: Potential use in the development of boron-containing drugs and bioactive molecules due to its ability to interact with biological targets.

    Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment, where boron compounds are used to target and destroy cancer cells.

    Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of (4-Cyclopropyl-3-(methoxymethyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Cyclopropyl-3-(methoxymethyl)phenyl)boronic acid is unique due to the presence of the cyclopropyl and methoxymethyl groups, which can influence its reactivity and interactions in chemical reactions. These substituents can provide steric and electronic effects that differentiate it from simpler boronic acids.

Properties

Molecular Formula

C11H15BO3

Molecular Weight

206.05 g/mol

IUPAC Name

[4-cyclopropyl-3-(methoxymethyl)phenyl]boronic acid

InChI

InChI=1S/C11H15BO3/c1-15-7-9-6-10(12(13)14)4-5-11(9)8-2-3-8/h4-6,8,13-14H,2-3,7H2,1H3

InChI Key

YDMBCVTZGRFFDA-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)C2CC2)COC)(O)O

Origin of Product

United States

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